InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
.
3-Bromodibenzo[b,d]furan is expected to exhibit a planar structure, similar to dibenzo[b,d]furan. [] The furan oxygen atom contributes to the molecule's aromaticity, while the bromine atom influences the electronic properties and reactivity.
Computational Methods: Density functional theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of 3-Bromodibenzo[b,d]furan. These calculations provide valuable insights into its reactivity and potential applications. [, ]
Spectroscopic Techniques: Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be utilized to characterize the synthesized compound and confirm its structure. [, , ]
Intercalation: The planar aromatic structure of dibenzo[b,d]furan derivatives allows them to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription. []
Enzyme Inhibition: Dibenzo[b,d]furan derivatives can act as enzyme inhibitors by binding to the active site of enzymes, blocking their catalytic activity. [, ]
Receptor Binding: Depending on the substituents and overall structure, dibenzo[b,d]furan derivatives can interact with specific receptors, modulating their signaling pathways. []
Solubility: 3-Bromodibenzo[b,d]furan is expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. Its solubility in water is expected to be low. [, ]
Spectroscopic Properties: UV-Vis, IR, and NMR spectroscopic data can provide information about the electronic transitions, functional groups, and structural features of 3-Bromodibenzo[b,d]furan. [, , ]
Materials Science: Dibenzo[b,d]furan derivatives are explored as building blocks for organic semiconductors, light-emitting materials, and organic photovoltaic devices due to their unique electronic properties and ability to transport charge carriers efficiently. [, , , ]
Medicinal Chemistry: Dibenzo[b,d]furan derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and antiviral properties. They are investigated as potential therapeutic agents for treating various diseases. [, , , , ]
Chemical Biology: Fluorescently labeled dibenzo[b,d]furan derivatives can be employed as probes to study biological processes and visualize cellular structures. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7